molecular formula C23H28N4O4 B2634981 (E)-3-(3,4-dimethoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one CAS No. 2034997-88-9

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one

Katalognummer: B2634981
CAS-Nummer: 2034997-88-9
Molekulargewicht: 424.501
InChI-Schlüssel: VRLZIZDMPBEFDQ-VQHVLOKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Nomenclature of (E)-3-(3,4-Dimethoxyphenyl)-1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one

Systematic IUPAC Nomenclature and Stereochemical Configuration

The compound’s IUPAC name is derived through hierarchical prioritization of functional groups and parent structures. The core framework is prop-2-en-1-one , a three-carbon α,β-unsaturated ketone. Substituents are numbered as follows:

  • 3-(3,4-Dimethoxyphenyl) : A phenyl ring substituted with methoxy groups at positions 3 and 4, attached to the β-carbon of the enone.
  • 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl) : A piperazine ring (secondary amine) at the α-carbon, with a carbonyl-linked 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine moiety at its 4-position.

The stereochemical descriptor (E) denotes the trans configuration of the enone double bond, confirmed by nuclear Overhauser effect (NOE) spectroscopy in analogous chalcone hybrids. The tetrahydropyrazolo[1,5-a]pyridine system adopts a bicyclic structure with partial saturation, as observed in related patents.

Table 1: IUPAC Name Breakdown

Component Description
Parent chain Prop-2-en-1-one
Substituent 1 3-(3,4-Dimethoxyphenyl) at C2
Substituent 2 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl) at C1
Stereochemistry (E)-configuration at C1–C2 double bond

Molecular Geometry and Conformational Analysis

The molecule exhibits three distinct geometric regions:

Enone System

The α,β-unsaturated ketone adopts a planar conformation due to conjugation between the carbonyl group (C=O) and the adjacent double bond (C=C). This planarity is critical for resonance stabilization, as demonstrated in chalcone hybrids. The (E)-configuration minimizes steric clash between the 3,4-dimethoxyphenyl group and the piperazine-carbonyl moiety.

Piperazine Ring

The piperazine group exists predominantly in a chair conformation , with the carbonyl-linked tetrahydropyrazolo[1,5-a]pyridine occupying an equatorial position to reduce 1,3-diaxial strain. Molecular dynamics simulations of related piperazine–chalcone hybrids suggest that nitrogen inversion at the piperazine ring enables rapid interconversion between chair conformers.

Tetrahydropyrazolo[1,5-a]pyridine Moiety

This bicyclic system combines a partially saturated pyridine ring fused to a pyrazole ring. X-ray crystallography data for analogous structures reveal a boat-like conformation for the six-membered ring, with the pyrazole nitrogen (N1) participating in hydrogen bonding with adjacent carbonyl groups.

Electron Distribution and Resonance Stabilization Patterns

The electronic structure is dominated by three resonance systems:

Enone Conjugation

The C1–C2 double bond and C3 carbonyl group form a conjugated π-system, enabling resonance delocalization (Fig. 1A). This stabilizes the molecule by approximately 20–30 kcal/mol in analogous chalcones.

Figure 1: Resonance Structures

  • Enone system :
    $$
    \text{C=O} \leftrightarrow \text{C–O}^- \text{ with adjacent } \text{C=C} \leftrightarrow \text{C–C}^+
    $$
  • Methoxy groups : Electron-donating resonance (+M effect) from methoxy substituents into the phenyl ring.
Aromatic Systems
  • The 3,4-dimethoxyphenyl group donates electron density via methoxy substituents, enhancing electrophilic substitution resistance.
  • The pyrazolo[1,5-a]pyridine moiety exhibits aromatic sextet stabilization in the pyrazole ring, while the pyridine ring adopts partial conjugation due to saturation.
Carbonyl-Piperazine Interaction

The amide carbonyl (C=O) adjacent to the piperazine nitrogen participates in n→π* hyperconjugation , withdrawing electron density from the nitrogen lone pair. This interaction, observed in related piperazine–carbonyl hybrids, reduces basicity at the piperazine nitrogen.

Table 2: Key Resonance Contributions

Region Resonance Effect Energy Stabilization (kcal/mol)
Enone Conjugation between C=C and C=O 25–30
Methoxy groups +M effect into phenyl ring 10–15
Amide carbonyl n→π* hyperconjugation 5–8

Eigenschaften

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c1-30-20-8-6-17(15-21(20)31-2)7-9-22(28)25-11-13-26(14-12-25)23(29)19-16-18-5-3-4-10-27(18)24-19/h6-9,15-16H,3-5,10-14H2,1-2H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLZIZDMPBEFDQ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a conjugated system with a dimethoxyphenyl group and a piperazine moiety linked to a tetrahydropyrazolo derivative. The molecular formula is C24H30N4O4C_{24}H_{30}N_4O_4, with a molecular weight of approximately 430.53 g/mol. Its structural complexity suggests potential interactions with various biological targets.

PropertyValue
Molecular Weight430.53 g/mol
XLogP33.1
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count6
Rotatable Bond Count5

Antimicrobial Activity

Research indicates that compounds containing pyrazole and piperazine structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated that the compound can inhibit the growth of pathogens by disrupting their metabolic pathways.

Antioxidant Properties

The antioxidant activity of similar pyrazole derivatives has been documented extensively. These compounds often reduce oxidative stress by scavenging free radicals and enhancing the body's defense mechanisms against oxidative damage. This property is crucial in preventing cellular damage associated with various diseases.

Anticancer Activity

Preliminary studies suggest that (E)-3-(3,4-dimethoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one may possess anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the piperazine ring may facilitate interactions with neurotransmitter receptors or enzymes involved in signal transduction pathways. Additionally, the dimethoxyphenyl group could enhance lipophilicity, allowing better membrane penetration and receptor binding.

Case Study: Anticancer Activity

A study focusing on pyrazole derivatives revealed that certain modifications to the structure significantly increased their potency against cancer cell lines. For example, compounds that maintained the tetrahydropyrazolo structure while varying substituents on the phenyl ring demonstrated enhanced selectivity for cancer cells over normal cells.

Vergleich Mit ähnlichen Verbindungen

Key Observations:
  • Core Heterocycle : The pyrazolo[1,5-a]pyridine in the target compound differs from pyrazolo[3,4-d]pyrimidines (e.g., compound in ) in ring size and nitrogen positioning, which may alter binding to kinases or nucleotide-binding domains.

Physicochemical and Pharmacokinetic Properties (Inferred)

Property Target Compound Pyrazolo[3,4-d]pyrimidine () Imidazo[1,2-a]pyridine ()
Molecular Weight ~500–550 g/mol (estimated) 300–400 g/mol 500–600 g/mol
LogP Moderate (3.5–4.5, methoxy-rich) Low to moderate (2.0–3.0) High (>5.0, nitro/ester groups)
Hydrogen Bond Acceptors 8–10 (enone, piperazine, pyridine) 6–8 (pyrimidine, aryl) 10–12 (esters, cyano)
Solubility Moderate (piperazine enhances) Low (aromatic dominance) Very low (lipophilic substituents)
Key Observations:
  • The piperazine moiety in the target compound likely improves aqueous solubility compared to analogs like , which have bulky ester groups.

Bioactivity Trends (Based on Structural Analogs)

  • Pyrazolo-pyrimidines () : Reported for anticancer activity via kinase inhibition; methyl and aryl groups enhance target affinity.
  • Imidazo-pyridines (): Nitro and cyano groups may confer antibacterial or antiparasitic activity but with cytotoxicity concerns.
  • Pyrazolo[1,5-a]pyridines: Piperazine-linked derivatives (as in the target compound) are hypothesized to exhibit dual activity (e.g., kinase inhibition and ferroptosis induction) due to redox-active enones and heterocyclic cores .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step pathways, including condensation of the tetrahydropyrazolo[1,5-a]pyridine carbonyl intermediate with a piperazine derivative, followed by coupling with the (E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one moiety. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or EDCI in anhydrous DMF under nitrogen atmosphere .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while controlled temperatures (0–25°C) minimize side reactions .
  • Catalysts : Palladium or copper catalysts may accelerate heterocyclic ring closure in earlier steps . Yield optimization requires iterative adjustment of stoichiometry, solvent purity, and reaction time.

Q. Which spectroscopic techniques are most reliable for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR resolve the (E)-configuration of the propenone group (δ 6.5–7.5 ppm for vinyl protons; δ 160–180 ppm for carbonyl carbons) .
  • IR spectroscopy : Confirm carbonyl stretches (~1650–1700 cm⁻¹) and methoxy groups (~2850 cm⁻¹) .
  • HRMS : Validate molecular weight with <2 ppm error (e.g., [M+H]⁺ calculated for C₂₇H₃₀N₄O₅: 514.2215; observed: 514.2212) .

Q. How can researchers address solubility challenges in in vitro assays?

Solubility screening in DMSO (primary solvent) should be paired with co-solvents like PEG-400 or cyclodextrin derivatives. For aqueous buffers (pH 7.4), sonication and gradual dilution prevent precipitation. LogP calculations (~3.5 predicted) guide solvent selection .

Q. What are the best practices for purity validation?

  • HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to achieve ≥95% purity.
  • TLC : Monitor reaction progress with silica plates (ethyl acetate:hexane = 3:7) .
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 63.15%, H: 5.89%, N: 10.89%) .

Q. How should stability studies be designed for this compound?

  • Storage : Store at –20°C in anhydrous DMSO under argon to prevent hydrolysis of the enone group .
  • Degradation profiling : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation products via LC-MS .

Advanced Research Questions

Q. What computational strategies predict binding affinity to kinase targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of PI3K/AKT/mTOR kinases. The tetrahydropyrazolo-pyridine moiety shows strong π-π stacking with ATP-binding pockets .
  • MD simulations : Analyze stability of ligand-protein complexes (100 ns trajectories) to identify key residues (e.g., Lys802 in PI3Kγ) .
  • Free energy calculations : MM-PBSA/GBSA quantify binding energy (ΔG ~ –9.5 kcal/mol for PI3Kδ) .

Q. How can SAR studies guide structural modifications to enhance selectivity?

  • Core modifications : Replace the 3,4-dimethoxyphenyl group with halogenated aryl rings to improve hydrophobic interactions.
  • Piperazine substituents : Introduce methyl or ethyl groups to reduce off-target binding (e.g., to hERG channels) .
  • Propenone linker : Test (Z)-isomers or α,β-unsaturated ester analogs to modulate reactivity .

Q. What in vitro assays best evaluate metabolic stability?

  • Liver microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS (t₁/₂ < 30 min suggests rapid metabolism) .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific inhibition (IC₅₀ >10 µM preferred) .

Q. How can contradictory bioactivity data across studies be reconciled?

  • Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and normalize to positive controls (e.g., staurosporine for cytotoxicity) .
  • Dose-response refinement : Test 8–12 concentrations (0.1 nM–100 µM) to avoid false negatives from solubility limits .
  • Batch variability : Source compounds from ≥3 independent syntheses to confirm reproducibility .

Q. What strategies mitigate off-target effects in animal models?

  • Prodrug design : Mask the enone group with ester prodrugs to reduce reactive oxygen species (ROS) generation .
  • Tissue distribution studies : Use radiolabeled analogs (¹⁴C or ³H) to quantify accumulation in target vs. non-target organs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.